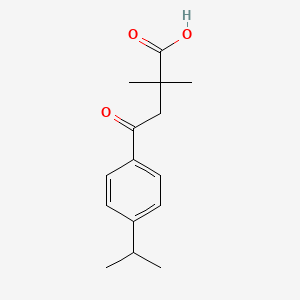

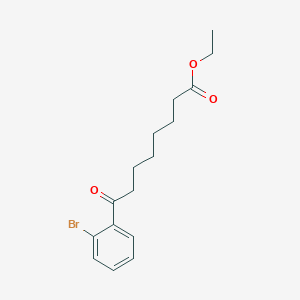

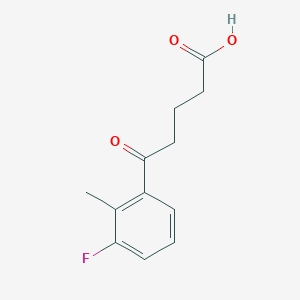

Ethyl 8-(2-bromophenyl)-8-oxooctanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is an ester with a bromophenyl group. Esters are commonly used in a wide range of applications from plastics to pharmaceuticals due to their versatile chemical properties . The bromophenyl group is a common motif in medicinal chemistry, often used to increase the potency and selectivity of drug molecules .

Molecular Structure Analysis

The compound likely has a planar structure around the ester group, with the bromophenyl and octanoate groups extending out from this plane . The bromine atom may participate in halogen bonding, which could influence its interactions with other molecules .Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The bromophenyl group could potentially undergo further electrophilic aromatic substitution reactions, or the carbon-bromine bond could be broken via nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As an ester, it would likely have a higher boiling point than the corresponding alcohol or carboxylic acid due to the polarity of the carbonyl group . The presence of the bromine atom could increase its density and molecular weight .Aplicaciones Científicas De Investigación

1. Synthetic Applications in Radical Cyclisation

Ethyl 8-(2-bromophenyl)-8-oxooctanoate and its derivatives have been utilized as building blocks in radical cyclisation reactions, particularly for synthesizing tri- and tetra-cyclic heterocycles. This includes its use in alkylation of azoles, leading to the formation of new 6-membered rings attached to azoles through intramolecular homolytic aromatic substitution (Allin et al., 2005).

2. Involvement in Chemoenzymatic Synthesis

The compound plays a role in the chemoenzymatic synthesis of hydroxy-γ-decalactone. For instance, its reduction with immobilized baker's yeast has been reported, demonstrating high diastereoselectivity and enantioselectivity (Fadnavis et al., 1999).

3. Contribution to the Synthesis of Lactones and Lactams

Ethyl 8-(2-bromophenyl)-8-oxooctanoate derivatives are used as intermediates in the synthesis of lactones and lactams. These compounds have shown cytotoxicity against various leukemia cell lines, demonstrating potential in medicinal chemistry (Albrecht et al., 2010).

4. Role in Antifungal and Antimicrobial Studies

Derivatives of Ethyl 8-(2-bromophenyl)-8-oxooctanoate have exhibited promising in vitro antifungal activities. These findings indicate their potential as novel fungicides (Cvetković et al., 2019).

5. Application in Asymmetric Synthesis

The compound is involved in the asymmetric synthesis of key intermediates like epoxyoctanal, which are crucial in the production of biologically active molecules (Tsuboi et al., 1987).

6. Utility in the Synthesis of Novel Pyrazoline Derivatives

It has been used in the synthesis of novel pyrazoline derivatives, which are significant in inhibiting enzymes like human carbonic anhydrase and acetylcholinesterase (Turkan et al., 2019).

Direcciones Futuras

The study of esters and bromophenyl compounds is a rich field with many potential directions for future research. These could include the synthesis of new compounds, the development of more efficient or selective synthetic methods, or the discovery of new applications in fields like medicinal chemistry or materials science .

Propiedades

IUPAC Name |

ethyl 8-(2-bromophenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrO3/c1-2-20-16(19)12-6-4-3-5-11-15(18)13-9-7-8-10-14(13)17/h7-10H,2-6,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTDTUAJIIESJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645540 |

Source

|

| Record name | Ethyl 8-(2-bromophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(2-bromophenyl)-8-oxooctanoate | |

CAS RN |

898751-34-3 |

Source

|

| Record name | Ethyl 2-bromo-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(2-bromophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325807.png)

![2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325810.png)

![5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325811.png)

![2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325812.png)